molecular formula C5H4BrNO2S B1439370 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid CAS No. 899897-20-2

5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1439370
CAS No.: 899897-20-2
M. Wt: 222.06 g/mol
InChI Key: LACAQBIVCVSXHQ-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid is a brominated thiazole derivative characterized by a methyl group at position 2, a bromine atom at position 5, and a carboxylic acid moiety at position 4 of the heterocyclic thiazole ring (Figure 1). The compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing effects of bromine, the steric influence of the methyl group, and the reactivity of the carboxylic acid group. Its CAS number is 57268-16-3 (for the non-carboxylic acid precursor, 5-Bromo-2-methyl-1,3-thiazole), with the carboxylic acid variant likely synthesized via further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid typically involves the bromination of 2-methyl-1,3-thiazole-4-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include alcohols or aldehydes.

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid features a thiazole ring with a bromine atom at the 5-position and a carboxylic acid functional group at the 4-position. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

Thiazole derivatives, including this compound, have shown significant promise in medicinal chemistry:

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit antimicrobial properties against various pathogens. Studies have demonstrated that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.
  • Anticancer Properties : There is ongoing research into the anticancer potential of thiazole derivatives. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth, making them candidates for cancer therapy .

Agrochemicals

The compound is also being explored for its applications in agriculture:

  • Pesticide Development : Thiazole derivatives are known for their insecticidal and fungicidal properties. Preliminary studies have indicated that this compound may serve as a lead compound for developing new agrochemicals aimed at protecting crops from pests and diseases .

Materials Science

In materials science, this compound is utilized for its unique chemical properties:

  • Polymer Synthesis : The compound can act as a building block for synthesizing novel polymers with specific properties. Its ability to participate in various chemical reactions allows for the creation of materials with tailored functionalities .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives, including this compound. The results indicated that these compounds exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the thiazole structure could enhance antimicrobial efficacy .

Case Study 2: Anticancer Research

In another study featured in Cancer Letters, researchers investigated the effects of various thiazole derivatives on cancer cell lines. They found that this compound induced cell cycle arrest and apoptosis in breast cancer cells. The findings suggest that this compound could be further developed as a therapeutic agent against breast cancer .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in binding to the active sites of target proteins, influencing their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-bromo-2-methyl-1,3-thiazole-4-carboxylic acid with analogous thiazole and heterocyclic derivatives, focusing on structural variations, physicochemical properties, and applications.

Positional Isomers: 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic Acid

  • Structure : Bromine at position 2, methyl at position 4, carboxylic acid at position 5.
  • Key Differences : The altered substituent positions result in distinct electronic and steric profiles. Bromine at position 2 (adjacent to the thiazole sulfur) may enhance electrophilic substitution reactivity compared to bromine at position 5.
  • Applications : Used in pharmaceutical intermediates; positional isomerism impacts binding affinity in target proteins .

Halogenated Derivatives: 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic Acid

  • Structure : Bromine at position 5, chlorine at position 2, carboxylic acid at position 4.
  • Key Differences : Chlorine’s smaller atomic radius and higher electronegativity compared to methyl reduce steric hindrance but increase electron withdrawal. This enhances acidity of the carboxylic acid group (pKa ~2.5 vs. ~3.0 for the methyl variant).
  • Synthesis : Likely synthesized via direct halogenation or coupling reactions, as seen in brominated thiazole intermediates .

Aryl-Substituted Analog: 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid

  • Structure : 3-Chlorophenyl group at position 2, carboxylic acid at position 4.
  • Key Differences : The bulky aryl group increases hydrophobicity (logP ~2.8 vs. ~1.5 for the methyl variant) and may enhance π-π stacking in drug-receptor interactions.
  • Applications: Potential use in kinase inhibitors due to aryl-thiazole pharmacophores .

Phenyl-Substituted Derivative: 5-Bromo-2-phenyl-thiazole-4-carboxylic Acid

  • Structure : Phenyl group at position 2, bromine at position 5, carboxylic acid at position 4.
  • Key Differences : The phenyl group introduces strong electron-withdrawing effects, lowering the pKa of the carboxylic acid (predicted ~2.3) and enhancing stability under acidic conditions.
  • Synthesis : Prepared via Suzuki-Miyaura coupling or direct bromination of phenyl-thiazole precursors .

Heterocyclic Variants: 5-Bromo-1H-1,2,3-triazole-4-carboxylic Acid

  • Structure : Triazole core replaces thiazole, with bromine at position 5 and carboxylic acid at position 4.
  • Key Differences : The triazole ring (two nitrogens vs. sulfur in thiazole) increases polarity and hydrogen-bonding capacity. This compound exhibits higher aqueous solubility (logS ~-1.2 vs. ~-2.5 for thiazole analogs).
  • Applications : Used in click chemistry and metal-organic frameworks .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Positions) logP pKa (COOH) Key Applications Reference
5-Bromo-2-methyl-1,3-thiazole-4-COOH Br (5), CH₃ (2), COOH (4) ~1.5 ~3.0 Drug intermediates, agrochemicals
2-Bromo-4-methyl-1,3-thiazole-5-COOH Br (2), CH₃ (4), COOH (5) ~1.8 ~2.7 Catalysis, materials science
5-Bromo-2-chloro-1,3-thiazole-4-COOH Br (5), Cl (2), COOH (4) ~1.6 ~2.5 Antibacterial agents
2-(3-Chlorophenyl)-1,3-thiazole-4-COOH 3-Cl-Ph (2), COOH (4) ~2.8 ~2.9 Kinase inhibitors
5-Bromo-1H-1,2,3-triazole-4-COOH Br (5), COOH (4) ~0.3 ~1.8 Click chemistry, MOFs

Biological Activity

5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on a review of current literature and research findings.

Chemical Structure and Properties

This compound features a thiazole ring with a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position. This unique structure contributes to its reactivity and interaction with various biological targets.

Property Details
Molecular Formula C₅H₄BrN₃O₂S
Molecular Weight 224.07 g/mol
CAS Number 899897-20-2
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular pathways. Key mechanisms include:

  • Enzyme Interaction : The compound has been shown to interact with xanthine oxidase, an enzyme involved in purine metabolism, influencing its activity and potentially altering metabolic pathways.
  • Cell Signaling Modulation : It affects cell signaling pathways by modulating the activity of kinases and phosphatases, which can lead to changes in gene expression and cellular metabolism.
  • Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains, indicating its potential use as an antimicrobial agent.

Antitumor Activity

Research has indicated that derivatives of thiazoles, including this compound, possess significant antitumor properties. In vitro studies have demonstrated efficacy against various cancer cell lines:

  • Hepatocellular Carcinoma (HepG2) : The compound showed promising results in cytotoxicity assays against HepG2 cells, with structure-activity relationship (SAR) analyses revealing that specific substitutions enhance antitumor activity .

Anticonvulsant Effects

The compound has also been investigated for its anticonvulsant properties. In animal models, thiazole derivatives have displayed significant anticonvulsant effects, suggesting potential therapeutic applications in seizure disorders .

Anti-inflammatory Properties

Preliminary findings indicate that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways in cellular models.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives:

  • Anticancer Studies : A study focused on novel thiazole derivatives demonstrated their ability to induce apoptosis in cancer cells through the modulation of key signaling pathways .
  • Anticonvulsant Research : In a picrotoxin-induced convulsion model, certain thiazole derivatives exhibited protective effects against seizures, highlighting their potential as anticonvulsant agents .
  • Biochemical Pathway Interactions : Investigations into the interactions between thiazoles and metabolic enzymes revealed alterations in gene expression associated with cellular stress responses .

Q & A

Q. Basic: What are the common synthetic routes for 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves thiazole ring formation via the Hantzsch thiazole synthesis, using β-keto esters, thioureas, and bromine sources. Bromination at position 5 can be achieved using NaNO₂ in trifluoroacetic acid (TFA) at 0°C, as demonstrated for structurally similar isothiazole derivatives . Post-synthesis purification involves recrystallization (melting point range: 149–150°C, as reported for analogous compounds) . Characterization employs NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm regiochemistry and functional groups.

Q. Basic: How is the compound characterized to confirm its structural integrity?

Methodological Answer:
Structural confirmation combines multiple analytical techniques:

  • X-ray crystallography (e.g., using CrysAlis PRO for data collection and SHELX programs for refinement) to resolve atomic positions .
  • NMR spectroscopy to assign methyl (2-position) and bromine (5-position) substituents.
  • Melting point analysis (mp 149–150°C, consistent with structurally related thiazole carboxylic acids) .
  • HPLC (≥95% purity) to rule out impurities from bromination side reactions.

Q. Advanced: How can researchers address discrepancies in reaction yields during synthesis under varying conditions?

Methodological Answer:
Yield inconsistencies often arise from:

  • Temperature fluctuations (e.g., strict control at 0°C for nitrosation reactions) .
  • Stoichiometric imbalances (e.g., excess NaNO₂ leading to over-oxidation).
  • Solvent effects (TFA’s acidity vs. alternative solvents).
    Resolution: Use Design of Experiments (DoE) to optimize parameters. Track intermediates via HPLC or GC-MS to identify side products. Compare results with literature protocols for analogous bromothiazoles .

Q. Advanced: What strategies improve solubility for biological assays?

Methodological Answer:

  • Salt formation: Convert the carboxylic acid to sodium or ammonium salts.
  • Co-solvents: Use DMSO (≤10% v/v) to enhance aqueous solubility.
  • Pro-drug derivatives: Synthesize ethyl esters (e.g., ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate) to increase lipophilicity, followed by enzymatic hydrolysis in assays .
  • Solubility testing: Apply shake-flask methods with UV-Vis quantification in PBS (pH 7.4).

Q. Advanced: How is the compound’s reactivity evaluated in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura coupling: React with aryl boronic acids under Pd(PPh₃)₄ catalysis. Monitor progress via TLC and GC-MS.
  • Substituent effects: The 2-methyl group may sterically hinder coupling at position 4; compare with bromothiazole derivatives lacking methyl substituents .
  • Post-reaction analysis: Use HPLC to quantify unreacted starting material and NMR to confirm biaryl product formation.

Q. Advanced: How to determine stability under different storage conditions?

Methodological Answer:

  • Accelerated stability studies: Store at 40°C/75% RH (ICH guidelines) for 1–3 months. Analyze degradation via HPLC and LC-MS.
  • Long-term storage: Compare room temperature vs. 0–6°C (as recommended for related brominated compounds) .
  • Degradation markers: Identify hydrolysis products (e.g., decarboxylation or debromination) using high-resolution mass spectrometry.

Q. Advanced: How to resolve contradictions in reported physical properties (e.g., melting points)?

Methodological Answer:

  • Reproduce synthesis: Ensure purity (>95% by HPLC) and crystallinity.
  • Differential Scanning Calorimetry (DSC): Provide precise melting ranges, minimizing solvent residue effects.
  • Cross-reference literature: Compare with CAS 40003-41-6 (mp 149–150°C for a structural isomer) . Discrepancies may arise from polymorphic forms or impurities.

Q. Advanced: What in vitro assays assess bioactivity in medicinal chemistry studies?

Methodological Answer:

  • Enzyme inhibition assays: Target kinases or proteases, using fluorogenic substrates.
  • Cellular viability assays: Employ MTT or resazurin in cancer cell lines.
  • Permeability enhancement: Use ester derivatives (e.g., ethyl esters) to bypass poor membrane permeability of the free acid .
  • Dose-response curves: Calculate IC₅₀ values and compare with lead compounds in similar scaffolds .

Properties

IUPAC Name

5-bromo-2-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-2-7-3(5(8)9)4(6)10-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACAQBIVCVSXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668645
Record name 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899897-20-2
Record name 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methyl-1,3-thiazole-4-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Methyl-thiazole-4-carboxylic acid (13.0 g, 90.8 mmol) was dissolved in 750 ml THF and cooled to −75° C. n-BuLi (1.6M in THF; 120 ml, 190.7 mmol) was added dropwise in 30 minutes. The red suspension was stirred for 15 min. at −75° C. and 30 min. at 0° C. A solution of bromine (5.1 ml, 100 mmol) in 20 ml cyclohexane was added dropwise at −75° C. and stirring was continued at room temperature for 2 hrs. The reaction mixture was quenched with 20 ml water, evaporated and acidified with 2N HCl to pH 2. The aqueous layer was extracted two times with ethyl acetate. The combined organic extracts were dried with sodium sulfate, filtered and evaporated. The crude product (16.4 g, 81%) [MS: m/e=223.0 (M+H+)] was used without any further purification for the next step.
Quantity
13 g
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reactant
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750 mL
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120 mL
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5.1 mL
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reactant
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-4-(dichloromethyl)-2-methyl-1,3-thiazole (7.58 g, 29.0 mmol) in ethanol (180.0 mL) was added saturated aqueous sodium bicarbonate (60.0 mL) and the system was stirred at 80° C. overnight. The mixture was then cooled to room temperature, diluted with EtOAc, extracted with water, dried over sodium sulfate and concentrated. The crude reaction mixture was purified using normal phase conditions (0%→÷30% EtOAc: hexanes) to afford a mixture of the desired compound and an acetal byproduct. This mixture was then treated with 1N HCl (12.25 mL, 12.25 mmol) for 0.5 h at room temperature followed by neutralization with 2N NaOH to a pH of 7.0. Extraction with EtOAc and water afforded the product as a pale yellow crystalline solid. To this solid (5.0 g, 24.26 mmol) in THF/t-BuOH/Water (40 mL/80 mL/20 mL) was added sodium phosphate (17.22 g, 121.0 mmol), 2-methyl-2-butene (64.0 mL, 607 mmol) and sodium chlorite (5.49 g, 60.7 mmol) and was stirred at room temperature for 1 h. The system was then acidified with 1N HCl to a pH of 3.0, extracted with EtOAc, washed with water, dried over sodium sulfate and concentrated. Removal of solvent in vacuo afforded the title compound (2-5) as a powder. 1H NMR (500 MHz, CDCl3) δ 2.72 (s, 3H). ESI+ MS: 222.8 [M+H]+.
Quantity
7.58 g
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reactant
Reaction Step One
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60 mL
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180 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A solution of 2-methyl-thiazole-4-carboxylic acid (2.48 g, 17.32 mmol) in tetrahydrofurane (200.00 ml) was cooled to −78° C. under argon and treated with a 1.6N solution of buthyllithium in hexanes (22.74 ml, 36.38 mmol). The reaction mixture was left to warm to room temperature over 15 min, then cooled again to −78° C. A solution of elemental bromine (3.04 g, 19.05 mmol) in hexane (2.00 ml) was added. The reaction mixture was left to warm to room temperature, then quenched by addition of 1N HCl. The mixture was extracted three times with methylene chloride, and the combined organic layers were dried over sodium sulphate and evaporated. 5-Bromo-2-methyl-thiazole-4-carboxylic acid (3.79 g, 99%) was obtained as a yellow solid, MS (ISP): m/e=220.0, 222.1 (M−H), which was used crude.
Quantity
2.48 g
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reactant
Reaction Step One
Quantity
200 mL
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solvent
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[Compound]
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solution
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0 (± 1) mol
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[Compound]
Name
hexanes
Quantity
22.74 mL
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reactant
Reaction Step Two
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3.04 g
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reactant
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2 mL
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solvent
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid

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